

An In-depth Technical Guide to 1-(2-Aminopyrimidin-5-YL)ethanone

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Compound of Interest

Compound Name: 1-(2-Aminopyrimidin-5-YL)ethanone

Cat. No.: B044251

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CAS Number: 124491-42-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminopyrimidin-5-YL)ethanone is a key building block in medicinal chemistry, belonging to the versatile class of 2-aminopyrimidine derivatives. This scaffold is of significant interest in drug discovery due to its prevalence in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and antimicrobial agents. This technical guide provides a comprehensive overview of **1-(2-Aminopyrimidin-5-YL)ethanone**, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted analytical characterization data. Furthermore, this document explores the potential biological activities of this compound class, with a focus on its role as a kinase inhibitor, and presents a representative signaling pathway and a typical experimental workflow for its evaluation. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams.

Chemical and Physical Properties

1-(2-Aminopyrimidin-5-YL)ethanone is a stable organic compound with the molecular formula $C_6H_7N_3O$. Its structure features a pyrimidine ring substituted with an amino group at the 2-position and an acetyl group at the 5-position. These functional groups provide reactive

handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

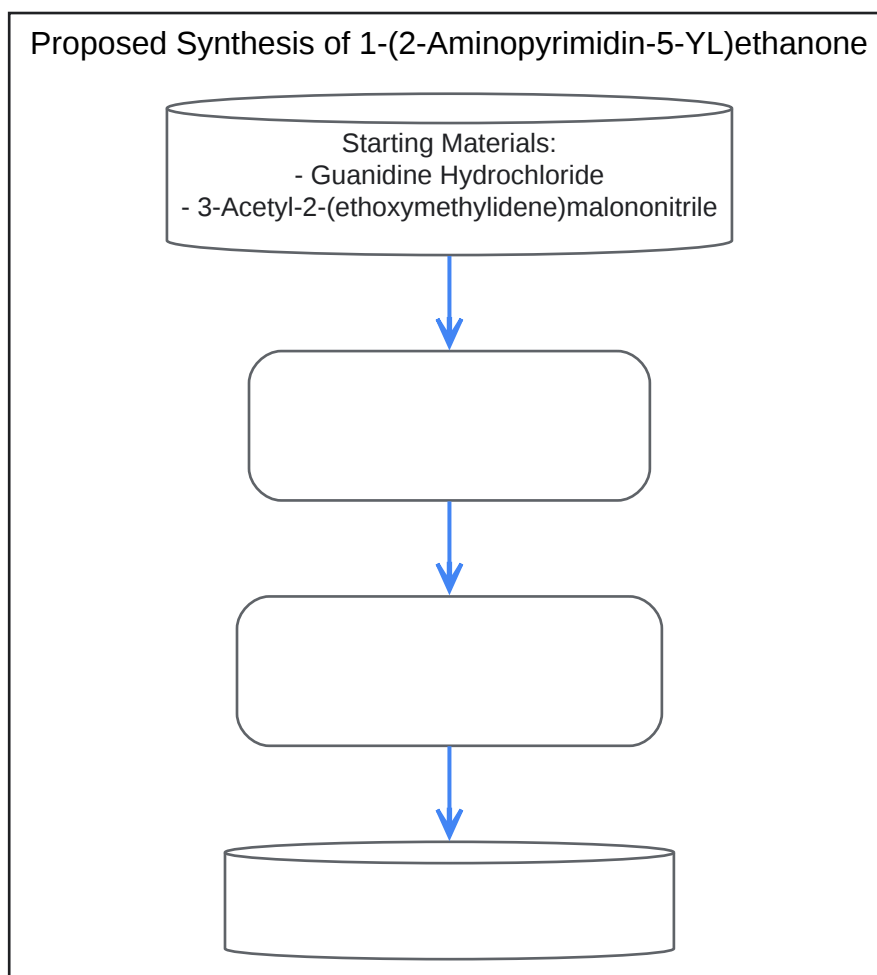
Property	Value	Reference
CAS Number	124491-42-5	
Molecular Formula	C ₆ H ₇ N ₃ O	
Molecular Weight	137.14 g/mol	
Appearance	Off-white to light brown solid (Predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in polar organic solvents (Predicted)	
SMILES	<chem>CC(=O)c1cncn(c1)N</chem>	
InChI Key	UYVRMDUESKFUJX- UHFFFAOYSA-N	

Synthesis and Characterization

While a specific, detailed synthesis for **1-(2-Aminopyrimidin-5-YL)ethanone** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of similar pyrimidine derivatives. A common and effective method involves the condensation of a β -dicarbonyl compound or its equivalent with guanidine.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of 2-amino-5-bromopyrimidine with a suitable acetylating agent under conditions that facilitate a cross-coupling reaction. A more direct approach, however, would be the cyclization of a functionalized three-carbon precursor with guanidine.



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A proposed workflow for the synthesis of **1-(2-Aminopyrimidin-5-YL)ethanone**.

Detailed Experimental Protocol (Hypothetical)

Materials:

- Guanidine hydrochloride
- 3-Acetyl-2-(ethoxymethylidene)malononitrile
- Sodium ethoxide
- Anhydrous ethanol

- Hydrochloric acid (for neutralization)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.
- To the resulting mixture, add a solution of 3-acetyl-2-(ethoxymethylidene)malononitrile (1.0 equivalent) in anhydrous ethanol dropwise.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford **1-(2-Aminopyrimidin-5-YL)ethanone**.

Predicted Analytical Data

The following table summarizes the predicted spectroscopic data for **1-(2-Aminopyrimidin-5-YL)ethanone**, based on the analysis of structurally similar compounds.

Analysis	Predicted Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 8.80 (s, 2H, pyrimidine-H), 7.50 (br s, 2H, -NH ₂), 2.50 (s, 3H, -COCH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): 196.0 (C=O), 163.0 (C-NH ₂), 158.0 (pyrimidine-CH), 120.0 (pyrimidine-C), 26.0 (-CH ₃)
IR (KBr, cm ⁻¹)	ν: 3450-3300 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (N-H bending)
Mass Spec. (ESI+)	m/z: 138.06 (M+H) ⁺

Biological Activity and Drug Development Potential

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.^[1] Derivatives of 2-aminopyrimidine have been successfully developed as drugs for a range of diseases, particularly cancer.^{[2][3]}

Kinase Inhibition

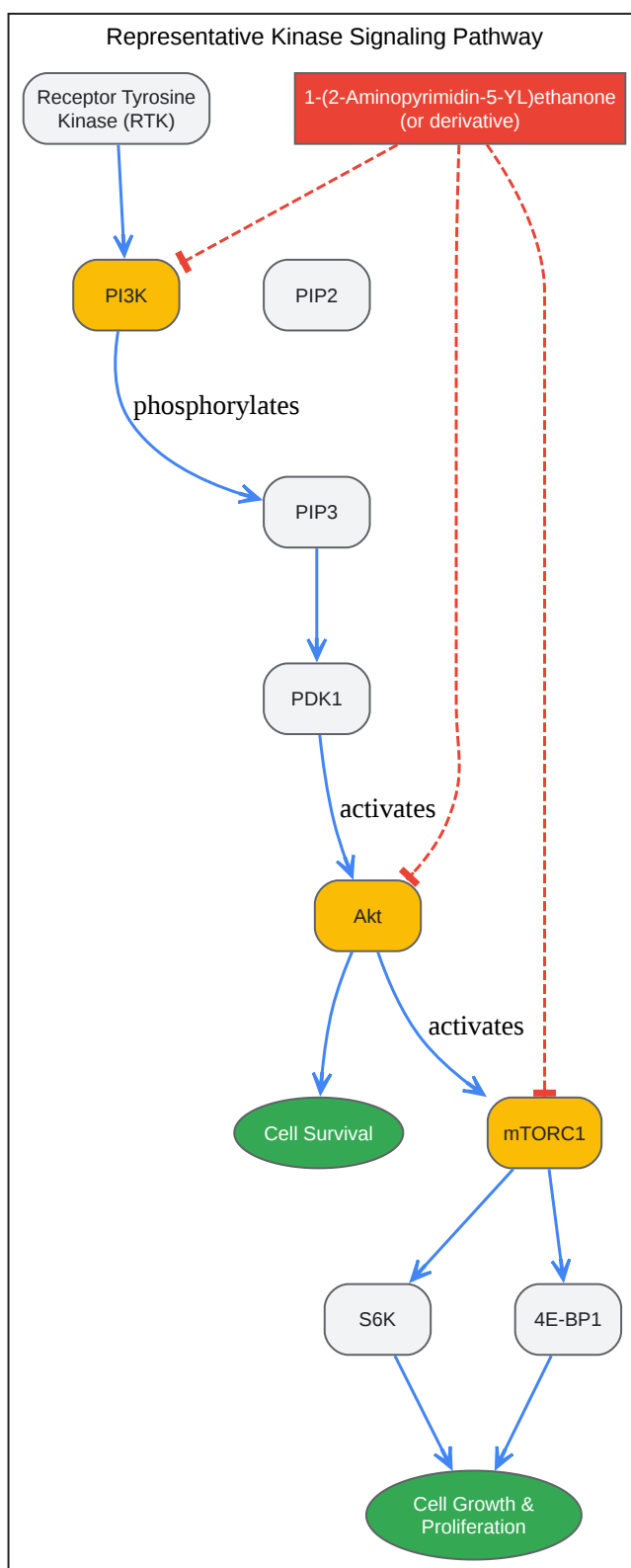
A primary area of interest for 2-aminopyrimidine derivatives is the inhibition of protein kinases.^[4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of many kinases. This interaction is a key feature of many potent and selective kinase inhibitors.^[4] The 2-amino group can also participate in hydrogen bonding, further anchoring the molecule in the active site.

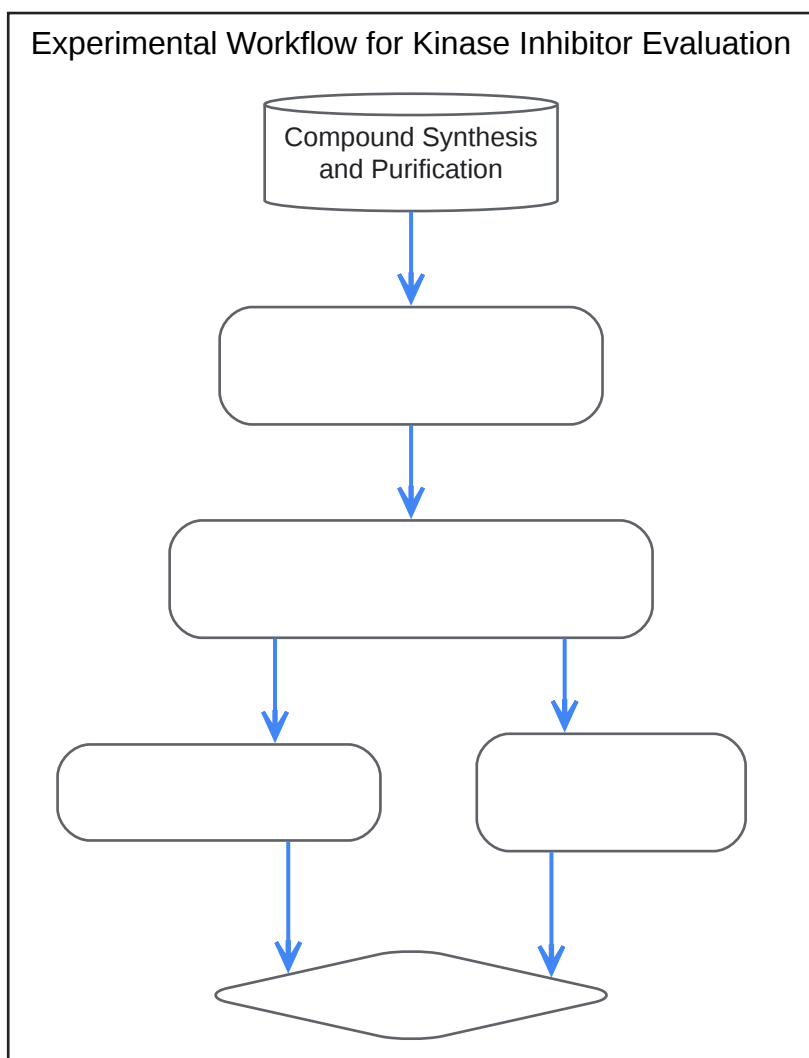
While there is no specific public data on the kinase inhibitory activity of **1-(2-Aminopyrimidin-5-yl)ethanone**, its structural features suggest it could serve as a valuable starting point or fragment for the design of inhibitors for various kinases implicated in cancer, such as Aurora kinases, Polo-like kinases, and cyclin-dependent kinases.^{[4][5]}

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an

attractive target for drug development. Several 2-aminopyrimidine-based compounds have been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR.





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